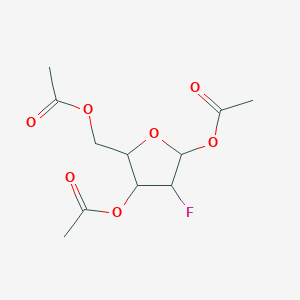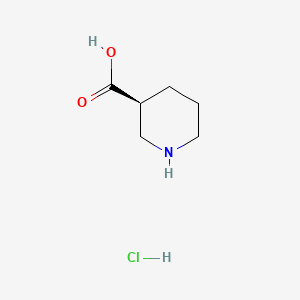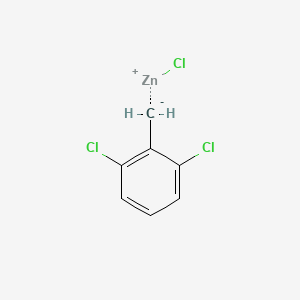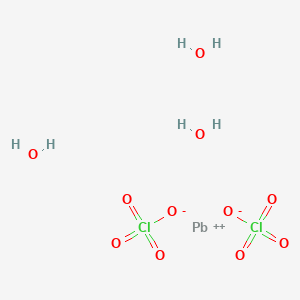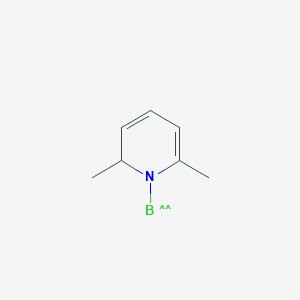
Borane-2,6-lutidine complex
概要
説明
Borane-2,6-lutidine complex is a laboratory chemical used for the synthesis of substances . It has a molecular formula of C7H12BN and a molecular weight of 120.99 g/mol.
Synthesis Analysis
Borane complexes have been synthesized using various methods. For instance, phosphine-borane complexes can be synthesized using solid sodium borohydride as the borane source .Molecular Structure Analysis
The molecular structure of Borane-2,6-lutidine complex is represented by the formula C7H12BN.Chemical Reactions Analysis
Borane complexes are known for their broad applications in organic synthesis. They have been used in the reductive amination of aldehydes and ketones . They are also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .Physical And Chemical Properties Analysis
The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows them with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .科学的研究の応用
Carbon Dioxide Reduction and Acidic C–H Activations
The lutidine-tris(pentafluorophenyl)borane frustrated Lewis pair (FLP) has been shown to activate CO2 and acidic C–H bonds. This particular borane complex reacts with CO2 and H2 at ambient temperature, forming the lutidinium boro-formate salt. This indicates its potential in carbon capture and storage applications as well as in organic transformations involving acidic C–H bonds (Tran et al., 2011).
Heterolytic Activation of Hydrogen
Borane complexes containing 2,6-lutidine have demonstrated the ability to effect room temperature heterolytic cleavage of dihydrogen, forming stable ammonium borate salts. This is significant for hydrogen storage and activation, showcasing the utility of borane complexes in hydrogen economy applications (Binding et al., 2012).
Reactivity in Palladium Complexes
Zerovalent palladium complexes featuring a diphosphinoborane ligand with 2,6-lutidine have been synthesized. These complexes exhibit unique reactivity patterns, including activation of allyl acetate, highlighting their potential in catalytic processes and organometallic chemistry (Schindler et al., 2015).
Spin-Spin Couplings in Borane Complexes
Studies on borane complexes of pyridine and 2,6-lutidine have revealed significant insights into spin-spin couplings over six bonds, providing valuable information for understanding electron delocalization in these systems. This research can inform the design of borane-based materials with specific magnetic properties (Schaefer et al., 1981).
Copper(I) Bis(σ-B-H) Complexes
Bis(σ-B-H) complexes of copper(I), prepared using boranes including 2,6-lutidine, have been used to investigate amine-borane dehydrogenation. These findings could be crucial for developing new catalysts for hydrogen storage and release (Nako et al., 2015).
Thermodynamic and Kinetic Studies
The reaction enthalpies and kinetics of hydrogen activation by various borane-amine Lewis pairs, including 2,6-lutidine, have been measured. This research offers valuable insights into the thermodynamics and reaction rates of borane complexes, crucial for their application in synthetic chemistry (Karkamkar et al., 2013).
作用機序
Target of Action
Boron reagents, such as the borane-2,6-lutidine complex, are generally used in organic synthesis . They play a crucial role in various chemical reactions, including the Suzuki–Miyaura coupling .
Mode of Action
The Borane-2,6-lutidine complex, like other boron reagents, interacts with its targets through a process known as transmetalation . This process involves the transfer of an organometallic group from boron to another metal, such as palladium . The Borane-2,6-lutidine complex can also participate in the formation of silyl ethers .
Biochemical Pathways
The Borane-2,6-lutidine complex affects several biochemical pathways. For instance, it is involved in the Suzuki–Miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry and has been instrumental in the synthesis of various organic compounds .
Result of Action
The Borane-2,6-lutidine complex’s action results in the formation of new chemical bonds and the synthesis of new organic compounds . For example, it can help form silyl ethers , which are commonly used in organic synthesis as protective groups for alcohols.
Action Environment
The action, efficacy, and stability of the Borane-2,6-lutidine complex can be influenced by various environmental factors. For instance, the presence of other reagents, the pH of the solution, temperature, and pressure can all affect the outcome of the reactions in which the Borane-2,6-lutidine complex is involved .
Safety and Hazards
将来の方向性
In the last two decades, boron-based catalysis has been gaining increasing traction in the field of organic synthesis. The use of halogenated triarylboranes as main group Lewis acid catalysts is an attractive strategy . It is expected that this field will continue to grow and unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .
特性
InChI |
InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJIFACXWRDRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]N1C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3999-42-6 | |
| Record name | BORANE-2,6-LUTIDINE COMPLEX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



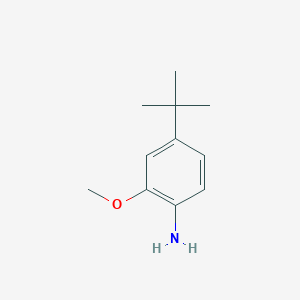

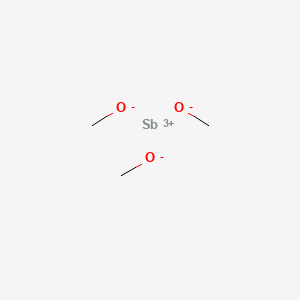

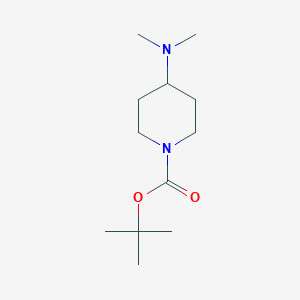
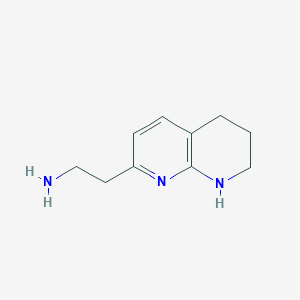


![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)
